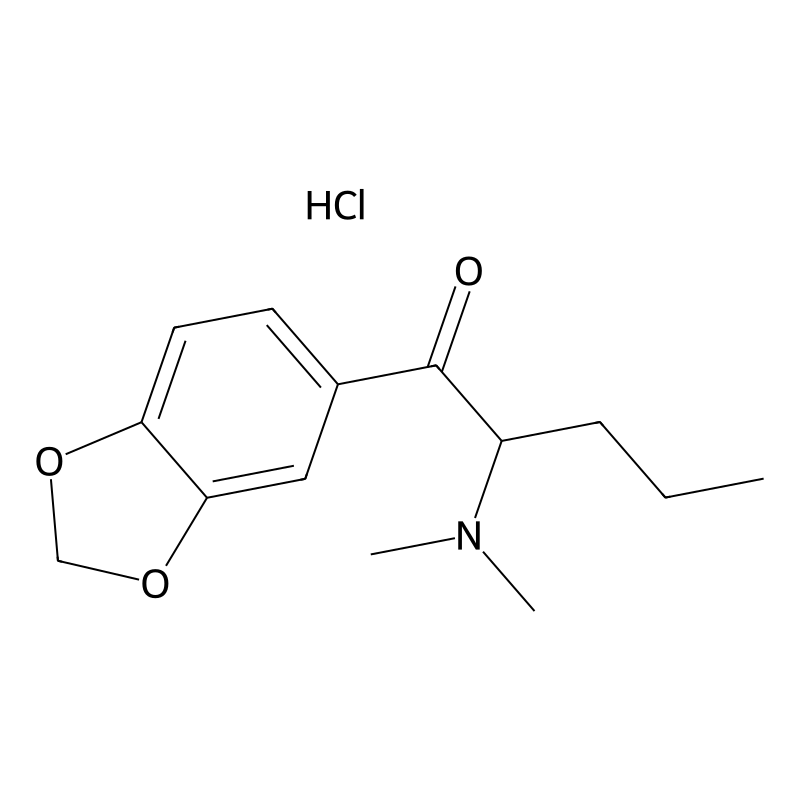Dipentylone hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Forensic Toxicology
Methods of Application: A novel standard addition method was developed and validated for N,N-Dimethylpentylone, Pentylone, and Eutylone . This method was used to quantitate 18 postmortem cases .
Results or Outcomes: The resulting blood concentration range for N,N-Dimethylpentylone in this case series was 3.3 to 970 ng/mL (median: 145 ng/mL, mean: 277 ± 283 ng/mL) . Pentylone, a metabolite of N,N-Dimethylpentylone, was detected in all cases (range: 1.3–420 ng/mL, median: 31 ng/mL and mean: 88 ± 127 ng/mL) .
Neuropharmacology
Application Summary: Dipentylone hydrochloride has been used in scientific experiments to study the effects of synthetic cathinones on the Central Nervous System (CNS) and the neurotransmitter systems in the brain.
Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a synthetic cathinone derivative that exhibits stimulant properties. It is chemically characterized by the formula and a molar mass of approximately 249.31 g/mol. This compound is structurally related to other synthetic stimulants and was first identified in Sweden in 2014, gaining attention as a designer drug often misrepresented as MDMA in recreational settings .
- Toxicity: Due to the limited research available, the specific toxicity profile of dipentylone hydrochloride is unknown. However, its structural similarity to cathinones suggests potential risks like increased heart rate, blood pressure, anxiety, and psychosis.
- Flammability and Reactivity: No data on flammability or reactivity of dipentylone hydrochloride is currently available.
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can convert the ketone group to an alcohol group.
- Substitution: The dimethylamino group may be replaced by other nucleophiles through nucleophilic substitution reactions.
Common reagents for these reactions include potassium permanganate and sodium borohydride, among others .
Dipentylone hydrochloride primarily acts as a stimulant by influencing neurotransmitter systems. It targets dopamine, serotonin, and norepinephrine transporters in the central nervous system, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism of action is similar to that of amphetamines, contributing to its psychoactive effects such as enhanced mood and increased energy levels . Anecdotal reports indicate that dipentylone may also produce adverse effects like insomnia, hallucinations, and paranoia .
The synthesis of dipentylone hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-nitropropene with dimethylamine under reductive amination conditions. This process often employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group into an amine group. Industrial synthesis may follow similar principles but is optimized for yield and cost-effectiveness .
Dipentylone hydrochloride has been primarily studied for its psychoactive effects and potential use in research settings. It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use. Its applications are mostly limited to forensic analysis and research on synthetic cathinones .
Research indicates that dipentylone hydrochloride interacts significantly with neurotransmitter systems. Its binding affinity for dopamine transporters suggests a mechanism that could lead to increased dopamine levels, similar to other stimulants. Studies have shown that pentylone, a metabolite of dipentylone, may be detected in toxicological analyses, indicating its metabolic pathways and interactions within biological systems .
Dipentylone hydrochloride shares structural similarities with several other synthetic cathinones. Here are some comparable compounds:
| Compound Name | Structural Formula | Unique Features |
|---|---|---|
| Pentylone | C13H17NO3 | Known metabolite of dipentylone; similar stimulant effects. |
| Dibutylone | C15H21NO3 | Longer carbon chain; different pharmacological profile. |
| Dimethylone | C12H17NO3 | Shorter chain; distinct stimulant potency. |
| N-Ethylpentylone | C14H19NO3 | Isomeric relationship; similar stimulant effects. |
| MDPV | C16H21NO3 | More potent; associated with severe adverse effects. |
Dipentylone's unique substitution pattern contributes to its distinct pharmacological properties and metabolic pathways compared to these other compounds .








